2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid
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Overview
Description
2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid, also known as CMSAA, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CMSAA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory properties and has been investigated for its use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and osteoarthritis. 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has also been studied for its analgesic and antipyretic properties and has been investigated for its use in the treatment of pain and fever.
Mechanism of Action
The exact mechanism of action of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid is not fully understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties in various animal models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in inflamed tissues. 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has also been shown to reduce the expression of COX-2, an inducible form of COX that is involved in inflammation. In addition, 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has been reported to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well understood. However, there are also some limitations to using 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid in lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has been shown to have some toxic effects on liver and kidney function in some animal models, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid. One area of interest is the development of new and improved synthesis methods for 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid, which could improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid in humans, particularly in the treatment of inflammatory bowel disease, rheumatoid arthritis, and osteoarthritis. Further research is also needed to better understand the toxicity and safety profile of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid in humans. Finally, the development of new analogs of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid with improved pharmacological properties could lead to the development of more effective and safer anti-inflammatory drugs.
Synthesis Methods
The synthesis of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid involves the reaction of cyclopropylmethylamine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to obtain 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid. The synthesis of 2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid has been reported in the literature, and various modifications have been proposed to improve the yield and purity of the compound.
properties
IUPAC Name |
2-[cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-3-6-13(11(2)7-10)20(18,19)15(9-14(16)17)8-12-4-5-12/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXSMLPBAUUVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(CC2CC2)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid |
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